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molecular formula C10H21NO3 B8554430 tert-Butyl 3-Methoxypropyl(methyl)carbamate CAS No. 911300-61-3

tert-Butyl 3-Methoxypropyl(methyl)carbamate

Cat. No. B8554430
M. Wt: 203.28 g/mol
InChI Key: CTALNRZLZISSMX-UHFFFAOYSA-N
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Patent
US07989451B2

Procedure details

A suspension of carbamate 270 (5.0 g, 26.4 mmol), crushed KOH (3.8 g, 67.7 mmol) in MeI (15 mL) was stirred at 20° C. for 72 h under N2. The solution was filtered through Celite, washed with DCM (2×50 mL) and the solvent evaporated. The residue was purified by chromatography, eluting with a gradient (30-50%) of EtOAc/pet. ether, to give carbamate 271 (2.0 g, 37%) as a colourless oil: 1H NMR δ 3.38 (t, J=6.3 Hz, 2H, CH2N), 3.33 (s, 3H, OCH3), 3.28 (t, J=7.0 Hz, 2H, CH2O), 2.85 (s, 3H, NCH3), 1.78 (tt, J=7.0, 6.3 Hz, 2H, CH2), 1.46 [s, 9H, C(CH3)3]; MS (APCI) m/z 104 (MH+-tBuCO2, 100%); HRMS (FAB+) calcd for C10H22NO3 (MH+) m/z 204.1600, found 204.1605.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
37%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][NH:6][C:7](=[O:13])[O:8][C:9]([CH3:12])([CH3:11])[CH3:10].[OH-].[K+].[CH3:16]I>>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][N:6]([CH3:16])[C:7](=[O:13])[O:8][C:9]([CH3:10])([CH3:12])[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COCCCNC(OC(C)(C)C)=O
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
was stirred at 20° C. for 72 h under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered through Celite
WASH
Type
WASH
Details
washed with DCM (2×50 mL)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography
WASH
Type
WASH
Details
eluting with a gradient (30-50%) of EtOAc/pet. ether

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
COCCCN(C(OC(C)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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